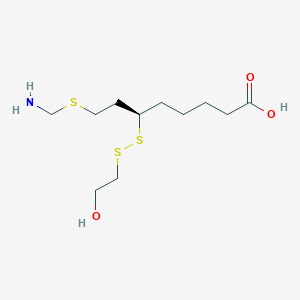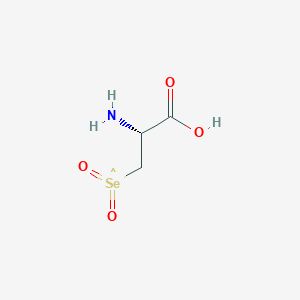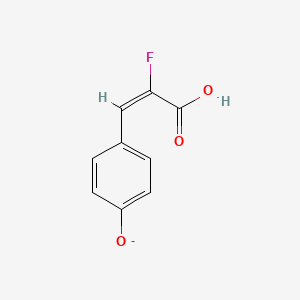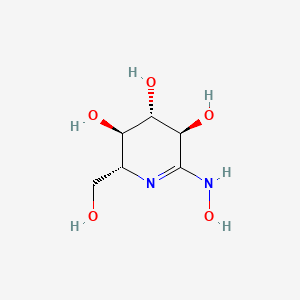![molecular formula C17H19N7O7 B10778073 [[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)
[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LY374571 is a small molecule inhibitor that has been studied for its potential as an antifolate agent. It is known to inhibit the enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which plays a crucial role in folate metabolism. Folate metabolism is essential for the biosynthesis of thymidine, purines, and amino acids, making FolD a potential target for antimicrobial drug development .
Métodos De Preparación
The synthesis of LY374571 involves multiple steps, including the reaction of glutamic acid derivatives with various reagents. The compound is typically synthesized through a series of chemical reactions that involve the formation of amide bonds and the introduction of functional groups such as amino and hydroxyl groups. The synthetic routes and reaction conditions are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control .
Análisis De Reacciones Químicas
LY374571 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in LY374571.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of folate metabolism in cellular processes and to study the effects of enzyme inhibition on cell growth and development.
Medicine: LY374571 is explored as a potential antimicrobial agent due to its ability to inhibit FolD, making it a candidate for the development of new antibiotics.
Industry: The compound’s inhibitory properties are utilized in the development of new drugs and therapeutic agents .
Mecanismo De Acción
LY374571 exerts its effects by inhibiting the enzyme N5,N10-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD). This enzyme is involved in the conversion of methylenetetrahydrofolate to methenyltetrahydrofolate, a key step in folate metabolism. By inhibiting FolD, LY374571 disrupts the production of folate derivatives, which are essential for DNA synthesis and cell division. The molecular targets and pathways involved include the active site of FolD, where LY374571 binds and prevents the enzyme from catalyzing its reactions .
Comparación Con Compuestos Similares
LY374571 is similar to other antifolate compounds such as methotrexate and LY354899. it has unique structural features that contribute to its specific inhibitory properties. Unlike methotrexate, which is a broad-spectrum antifolate, LY374571 is more selective for FolD. This selectivity makes it a valuable tool for studying folate metabolism and developing targeted antimicrobial therapies. Other similar compounds include various glutamic acid derivatives and pyrimidine-based inhibitors .
Propiedades
Fórmula molecular |
C17H19N7O7 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2,5-diamino-6-oxo-1H-pyrimidin-4-yl)carbamoylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H19N7O7/c18-11-12(22-16(19)24-14(11)28)23-17(31)20-8-3-1-7(2-4-8)13(27)21-9(15(29)30)5-6-10(25)26/h1-4,9H,5-6,18H2,(H,21,27)(H,25,26)(H,29,30)(H5,19,20,22,23,24,28,31)/t9-/m0/s1 |
Clave InChI |
SZHRIPFGZWWRKW-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)NC2=C(C(=O)NC(=N2)N)N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)NC2=C(C(=O)NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate](/img/structure/B10778005.png)
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-2-oxo-4-phenylbutane-1-diazonium](/img/structure/B10778007.png)




![2-{4-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-methoxycarbonyl-phenyl}-2-fluoro-malonic acid](/img/structure/B10778054.png)
![[(5S,9S,10S)-11-[(10S,16S,20S,21R,22S)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10778058.png)
![{[(2,2-Dihydroxy-ethyl)-(2,3,4,5-tetrahydroxy-6-phosphonooxy-hexyl)-amino]-methyl}-phosphonic acid](/img/structure/B10778066.png)


